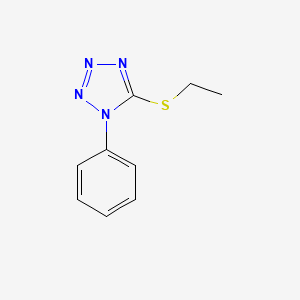

5-(ethylthio)-1-phenyl-1H-tetrazole

Description

Chemical Structure and Synthesis

5-(Ethylthio)-1-phenyl-1H-tetrazole (CAS RN: 89797-68-2) is a tetrazole derivative featuring an ethylthio (-S-C₂H₅) group at the 5-position and a phenyl group at the 1-position. Its molecular formula is C₃H₆N₄S (molecular weight: 130.17 g/mol), with a melting point of 88°C and high purity (≥98.0% by HPLC) .

The compound is synthesized via an environmentally benign route using water and ethanol as solvents, achieving an 83.5% yield under optimized conditions (reaction temperature: 70–80°C, 1 hour) . This method reduces reagent consumption compared to traditional approaches, aligning with green chemistry principles.

Applications

5-(Ethylthio)-1H-tetrazole is widely used as an activator in oligonucleotide synthesis, demonstrating ~90% coupling efficiency in phosphoramidite chemistry . Its efficacy in biochemical applications distinguishes it from many analogs.

Properties

IUPAC Name |

5-ethylsulfanyl-1-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-2-14-9-10-11-12-13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVMTPGOVPIWAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=NN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Physical Properties of Selected Tetrazole Derivatives

Key Observations :

- Molecular Weight and Solubility : Bulkier substituents (e.g., benzylsulfanyl in ) increase molecular weight and likely reduce solubility in polar solvents compared to the ethylthio derivative.

- Thermal Stability : The ethylthio derivative’s melting point (88°C) is lower than that of chlorophenyl-substituted analogs (e.g., 165–167°C for 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole) , suggesting weaker intermolecular forces due to its simpler substituent.

Reactivity and Stability

- Ethylthio Group : The -S-C₂H₅ moiety offers moderate nucleophilicity, enabling efficient displacement reactions. In contrast, disulfide derivatives (e.g., 5,5′-dithiobis(1-phenyl-1H-tetrazole)) exhibit redox-sensitive behavior, expanding utility in dynamic covalent chemistry.

- Electron-Withdrawing Effects : Nitrophenyl or halogenated substituents (e.g., ) enhance electrophilicity at the tetrazole ring, influencing reactivity in cycloaddition or substitution reactions.

Q & A

Basic: What are the common synthetic routes for 5-(ethylthio)-1-phenyl-1H-tetrazole, and what catalysts are typically employed?

The synthesis of 5-(ethylthio)-1-phenyl-1H-tetrazole often involves nucleophilic substitution or cycloaddition reactions. Key methods include:

- Heterogeneous catalysis : Using nano-TiCl₄·SiO₂ under solvent-free conditions to facilitate tetrazole ring formation from nitriles and sodium azide .

- Alkylation : Reacting 1-phenyl-1H-tetrazole-5-thiol with ethyl halides in PEG-400 media, catalyzed by Bleaching Earth Clay (pH 12.5) at 70–80°C .

- Continuous flow synthesis : Employing microreactors for safer handling of azide reagents, improving scalability and reaction efficiency .

Basic: How can researchers confirm the structural integrity and purity of synthesized 5-(ethylthio)-1-phenyl-1H-tetrazole?

Characterization relies on:

- Spectroscopy :

- Elemental analysis : Matching calculated vs. experimental C, H, N, and S percentages (e.g., ±0.3% deviation for purity ≥98%) .

- Chromatography : TLC monitoring (Rf comparison) and HPLC for quantitative purity assessment .

Advanced: What strategies can optimize the yield of 5-(ethylthio)-1-phenyl-1H-tetrazole in heterogeneous catalytic systems?

Optimization involves:

- Catalyst screening : Testing acidic/basic catalysts (e.g., TiCl₄·SiO₂ vs. Bleaching Earth Clay) to enhance regioselectivity .

- Solvent selection : Non-polar solvents (e.g., PEG-400) improve reaction homogeneity and reduce side reactions .

- Temperature control : Maintaining 70–80°C to balance reaction rate and byproduct formation .

Advanced: How do electronic effects of substituents influence the reactivity of 5-(ethylthio)-1-phenyl-1H-tetrazole in further derivatization?

The ethylthio group acts as an electron-donating substituent, stabilizing intermediates during alkylation or arylation. For example:

- Alkylation reactivity : The sulfur lone pairs enhance nucleophilicity at the tetrazole N-atoms, facilitating reactions with electrophiles like phenacyl bromide .

- Aromatic substitution : Electron-rich phenyl groups direct electrophilic substitution to para positions, as seen in sulfonylation reactions .

Basic: What biological activities have been reported for 5-(ethylthio)-1-phenyl-1H-tetrazole derivatives, and what assays are used to evaluate them?

Reported activities include:

- Anti-inflammatory : COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .

- Antimicrobial : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .

- Antiviral : HIV-1 reverse transcriptase inhibition studies via fluorescence-based assays .

Advanced: What analytical techniques are critical for resolving contradictions in spectral data when characterizing novel tetrazole derivatives?

To resolve discrepancies:

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishing SCH₂CH₃ from aromatic protons) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when elemental analysis shows ambiguity .

- X-ray crystallography : Provides definitive proof of regiochemistry in cases of tautomeric ambiguity .

Advanced: How can Hirshfeld surface analysis and X-ray crystallography provide insights into the supramolecular interactions of 5-(ethylthio)-1-phenyl-1H-tetrazole?

- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., S···H, N···H contacts) to explain crystal packing .

- X-ray diffraction : Reveals hydrogen-bonding networks (e.g., tetrazole N–H···O/S interactions) and torsional angles of the ethylthio group .

Basic: What are the key considerations in designing experiments to assess the stability of 5-(ethylthio)-1-phenyl-1H-tetrazole under various conditions?

- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>88°C, as per melting point data) .

- pH stability : Incubating in buffers (pH 2–12) and monitoring degradation via HPLC .

- Light sensitivity : Conducting photostability studies under ICH Q1B guidelines .

Advanced: In mechanistic studies, how does the ethylthio group influence the interaction of 5-(ethylthio)-1-phenyl-1H-tetrazole with biological targets?

- Hydrophobic interactions : The ethylthio group enhances binding to lipophilic enzyme pockets (e.g., COX-2) .

- Hydrogen bonding : Sulfur participates in weak H-bonds with catalytic residues, as shown in molecular docking studies .

Basic: What are the recommended solvent systems and chromatographic methods for purifying 5-(ethylthio)-1-phenyl-1H-tetrazole?

- Recrystallization : Use aqueous ethanol or acetic acid to remove unreacted starting materials .

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) for optimal separation .

- Flash chromatography : Accelerates purification for high-throughput synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.